CCT1 CCT1 CCT1 is a selective KDM4s inhibitor.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1559230
InChI: InChI=1S/C22H17ClN2O2S/c1-13-9-11-28-21(13)19(25-22(27)14-6-3-2-4-7-14)16-12-17(23)15-8-5-10-24-18(15)20(16)26/h2-12,19,26H,1H3,(H,25,27)
SMILES: O=C(NC(C1=CC(Cl)=C2C=CC=NC2=C1O)C3=C(C)C=CS3)C4=CC=CC=C4
Molecular Formula: C22H17ClN2O2S
Molecular Weight: 408.9

CCT1

CAS No.:

Cat. No.: VC1559230

Molecular Formula: C22H17ClN2O2S

Molecular Weight: 408.9

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CCT1 -

Specification

Molecular Formula C22H17ClN2O2S
Molecular Weight 408.9
IUPAC Name N-((5-Chloro-8-hydroxyquinolin-7-yl)(3-methylthiophen-2-yl)methyl)benzamide
Standard InChI InChI=1S/C22H17ClN2O2S/c1-13-9-11-28-21(13)19(25-22(27)14-6-3-2-4-7-14)16-12-17(23)15-8-5-10-24-18(15)20(16)26/h2-12,19,26H,1H3,(H,25,27)
Standard InChI Key YNQCLJVWTGPRRD-UHFFFAOYSA-N
SMILES O=C(NC(C1=CC(Cl)=C2C=CC=NC2=C1O)C3=C(C)C=CS3)C4=CC=CC=C4
Appearance Solid powder

Introduction

Structure and Molecular Characteristics of CCT1

CCT1 is a protein with a molecular weight of approximately 60 kDa in humans . Like other CCT subunits, it possesses a three-domain architecture: an equatorial domain containing the ATP-binding site, an intermediate domain critical for ATP hydrolysis, and an apical domain involved in substrate recognition . The ATP-binding domain represents the most conserved region across CCT subunits, while the substrate-binding domain exhibits greater variability, reflecting the specialized functions of each subunit .

Within the CCT complex, each ring contains eight different subunits arranged in a specific clockwise order: CCT6-CCT8-CCT7-CCT5-CCT2-CCT4-CCT1-CCT3 . This precise arrangement is crucial for the functional cycle of the complex, as the CCT subunits exhibit varying affinities for ATP and contribute differently to substrate recognition and processing .

The table below summarizes the key characteristics of CCT1 in comparison with other CCT subunits:

SubunitAlternative NameMolecular Weight (kDa)Position in Ring Assembly
CCT1TCP1/α60Between CCT3 and CCT4
CCT2β57Between CCT5 and CCT4
CCT3γ61Between CCT6 and CCT1
CCT4δ58Between CCT1 and CCT2
CCT5ε60Between CCT7 and CCT2
CCT6ζ58Between CCT3 and CCT8
CCT7η59Between CCT8 and CCT5
CCT8θ60Between CCT6 and CCT7

The stability and turnover of CCT1, like other CCT subunits, are regulated through the ubiquitin-proteasome system. Research has shown that CCT subunits have a half-life of approximately 6-8 hours in mammary carcinoma cells, with degradation dependent on the proteasome . The levels of CCT1 are further regulated by specific E3 ubiquitin ligases such as constitutive photomorphogenesis protein 1 (COP1) and deubiquitinating enzymes like ubiquitin-specific peptidase 25 (USP25) .

Role of CCT1 in the CCT/TRiC Complex

Within this complex, CCT1 participates in the sequential ATP-driven conformational changes that power the folding cycle. The CCT complex exhibits a unique mechanism of action, with ATP binding and hydrolysis occurring in a sequential rather than concerted manner across the different subunits . This sequential operation is facilitated by the varying ATP affinities of the different subunits, with low-affinity and high-affinity subunits arranged separately within each ring .

The assembly of the CCT complex is a precisely regulated process. While all eight CCT subunits are generally required for proper function, studies have shown varied effects of manipulating individual subunit levels. Knocking down CCT1 can suppress the synthesis of tubulins and other CCT subunits, thereby decreasing the levels of assembled protein oligomers . This highlights the interdependence of CCT subunits and the critical role of CCT1 in maintaining the functional integrity of the entire complex.

Functions of CCT1

Protein Folding and Proteostasis

As part of the CCT/TRiC complex, CCT1 plays a crucial role in protein folding, particularly for proteins with complex topologies that cannot be folded by simpler chaperone systems. The CCT complex assists in the folding of approximately 10% of newly synthesized cytosolic proteins, including many cytoskeleton-related and regulatory proteins .

The substrates of the CCT complex, which CCT1 helps to fold, vary widely in both topology and molecular weight (ranging from 40 to 223 kDa) . While these substrates share few common characteristics, they typically feature multidomain structures, complex folding pathways, and often contain WD-40 repeat domains . Two of the best-characterized substrates are actin and tubulin, essential components of the cytoskeleton that require the assistance of CCT for proper folding .

CCT1 contributes to the unique substrate specificity of the CCT complex. The heteromeric nature of the complex, with eight distinct subunits including CCT1, allows for a more specialized recognition of diverse substrate proteins compared to homomeric chaperonins found in prokaryotes . This specialization enables the CCT complex to fold proteins that cannot be processed by other chaperone systems, making it an essential component of the cellular proteostasis network.

Cell Cycle Regulation

CCT1 has been implicated in cell cycle regulation through both direct and indirect mechanisms. One of the key cell cycle-related proteins affected by CCT1 is Polo-like kinase 1 (PLK1), a kinase involved in mitosis. Research has shown that knocking down CCT1 reduces PLK1 expression, leading to G2/M arrest in the cell cycle . This finding highlights the importance of CCT1 in maintaining the proper progression of the cell cycle through its effects on key regulatory proteins.

Furthermore, the CCT complex, of which CCT1 is a critical component, is involved in folding other cell cycle regulators such as cell division cycle 20 homolog (CDC20), cyclin E, and Fzr . CDC20 functions as a critical factor controlling the spindle assembly checkpoint to maintain genome stability during mitosis . The proper folding of these proteins by the CCT complex, with the participation of CCT1, ensures the correct execution of cell cycle events, including chromosome separation and checkpoint exit during mitosis .

CCT1 in Disease

Cancer

CCT1, along with other CCT subunits, has been found to be overexpressed in various cancer types. Studies have shown that CCT subunits are approximately two-fold more highly expressed in cancer cell lines compared to normal cells, indicating a potential role in malignant transformation or tumor progression . This upregulation may reflect the increased demand for protein folding and trafficking in rapidly proliferating cancer cells to maintain their basic physiology .

The elevated expression of CCT1 in cancer cells suggests its potential as a biomarker or therapeutic target. The dependence of cancer cells on enhanced chaperone activity, including that provided by CCT1 and the CCT complex, represents a vulnerability that could be exploited for cancer treatment. Inhibiting CCT1 function could disrupt the folding of proteins essential for cancer cell survival and proliferation, offering a novel approach to cancer therapy.

Current Research and Future Directions

Research on CCT1 continues to expand, revealing new functions and potential applications. Recent studies have begun to explore the individual roles of CCT subunits, including CCT1, outside of the CCT complex. For instance, some CCT subunits have been found to function independently as autophagy receptors, promoting the clearance of protein aggregates . Whether CCT1 possesses similar independent functions remains an area of active investigation.

The involvement of CCT1 in various disease processes also presents opportunities for therapeutic development. In cancer, strategies to selectively inhibit CCT1 or the CCT complex in tumor cells could disrupt their enhanced proteostasis, leading to cell death or growth arrest. Conversely, in neurodegenerative disorders, enhancing CCT1 function might help prevent protein aggregation and neuronal loss.

Furthermore, the precise mechanism by which CCT1 recognizes and processes specific substrates remains incompletely understood. Advancing our knowledge in this area could provide insights into the fundamental principles of protein folding and assembly, with potential applications in biotechnology and medicine.

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